Diethyl cyclohexane-1,2-dicarboxylate
Description
Diethyl cyclohexane-1,2-dicarboxylate (CAS: 10138-59-7) is a diester compound with the molecular formula C₁₂H₂₀O₄ and a molecular weight of 228.28 g/mol . It is synthesized from hexahydroisobenzofuran-1,3-dione (1) via a multi-step process involving reduction, tosylation, and elimination reactions . This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of conjugated dienes like 1,2-dimethylenecyclohexane (5), which participate in Diels-Alder reactions to form hydroquinone derivatives . Its role as a precursor underscores its importance in pharmaceutical and polymer chemistry.
Structure
2D Structure
Properties
IUPAC Name |
diethyl cyclohexane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUZDYWYNQDJKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90906103 | |
| Record name | Diethyl cyclohexane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90906103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10138-59-7 | |
| Record name | 1,2-Diethyl 1,2-cyclohexanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10138-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane-1,2-dicarboxylic acid, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl hexahydrophthalate | |
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| Record name | Diethyl cyclohexane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90906103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10138-59-7 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl cyclohexane-1,2-dicarboxylate can be synthesized through the esterification of cyclohexane-1,2-dicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of diethyl phthalate. This process converts the aromatic ring of diethyl phthalate into a cyclohexane ring, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions
Diethyl cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,2-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester into alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Cyclohexane-1,2-dicarboxylic acid and ethanol.
Oxidation: Cyclohexane-1,2-dicarboxylic acid.
Reduction: Alcohol derivatives of cyclohexane-1,2-dicarboxylate.
Scientific Research Applications
Plasticizer in Polyvinyl Chloride (PVC)
Overview:
DECHD serves as a non-phthalate plasticizer, providing flexibility and durability to PVC products. Its use has been increasingly favored due to environmental and health concerns associated with traditional phthalate plasticizers.
Key Properties:
- Compatibility: DECHD is miscible with various monomeric plasticizers, enhancing its utility in PVC formulations.
- Performance: It exhibits similar plasticization efficiency to conventional phthalates like di(2-ethylhexyl)phthalate (DEHP) but with improved weather resistance and lower volatility.
Applications:
- Flexible PVC Products: Used in toys, medical devices, food packaging materials, and various consumer goods.
- Sealants and Adhesives: Acts as a modifier to improve the elasticity and adhesion properties of sealants.
Case Study:
A study conducted on the migration of DECHD from PVC into food products indicated that it migrates less than traditional phthalates, making it a safer alternative for food-contact applications .
Pharmaceutical Applications
Overview:
DECHD's chemical structure allows it to be utilized in pharmaceutical formulations, particularly as a solvent or excipient.
Key Properties:
- Biocompatibility: Exhibits low toxicity profiles, making it suitable for applications involving human exposure.
- Solubility: Enhances the solubility of active pharmaceutical ingredients (APIs), improving their bioavailability.
Applications:
- Drug Formulations: Used in the formulation of oral and injectable medications.
- Controlled Release Systems: Serves as a matrix for sustained release formulations due to its favorable release kinetics.
Chemical Synthesis
Overview:
DECHD is employed as an intermediate in organic synthesis processes. Its unique structure allows for various chemical transformations.
Key Properties:
- Reactivity: Can undergo reactions such as esterification and dimerization, facilitating the synthesis of more complex molecules.
- Versatility: Functions as a building block for producing other chemical derivatives.
Applications:
- Synthesis of Dicarboxylic Acids: Utilized in the production of other cyclohexane derivatives.
- Research Applications: Investigated for its potential use in developing new materials with specific functional properties.
Environmental Impact and Safety
Overview:
As an alternative to phthalate plasticizers, DECHD is recognized for its reduced environmental impact. Regulatory assessments have indicated that it poses minimal risk under typical usage conditions.
Key Findings:
- Studies show that DECHD has lower toxicity compared to traditional plasticizers .
- Its metabolites can be monitored as biomarkers for exposure, aiding in environmental health assessments .
Data Summary Table
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Plasticizer | PVC products, toys, medical devices | Non-toxic, improved weather resistance |
| Pharmaceutical | Drug formulations, controlled release systems | Biocompatible, enhances solubility |
| Chemical Synthesis | Intermediate for organic synthesis | Versatile reactivity |
| Environmental Safety | Replacement for phthalates | Lower toxicity and environmental impact |
Mechanism of Action
The mechanism of action of diethyl cyclohexane-1,2-dicarboxylate primarily involves its hydrolysis to release cyclohexane-1,2-dicarboxylic acid and ethanol. The ester bonds in the compound are susceptible to hydrolysis under acidic or basic conditions, making it useful in various applications where controlled release of the acid is desired .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Differences
The following table highlights key structural analogs of diethyl cyclohexane-1,2-dicarboxylate and their applications:

Key Observations :
- Ester Group Impact: Larger ester groups (e.g., isononyl in DINCH) enhance plasticizing properties but reduce volatility compared to smaller ethyl groups .
- Ring Saturation : Unsaturated analogs like diallyl 4-cyclohexene-1,2-dicarboxylate exhibit higher reactivity in polymerization due to conjugated double bonds .
Metabolic and Toxicity Profiles
- This compound: Limited metabolic data, but structurally related to bioactive compounds (e.g., microbial metabolites with carboxylate groups) . No direct toxicity data available.
- DINCH: Metabolized to OH-MINCH (10.7–14.5% excretion rate) and CX-MINCH, which serve as biomarkers for exposure . Zebrafish studies indicate altered lipid metabolism at high doses but lower acute toxicity .
- Zinc Cyclohexane-1,2-dicarboxylate Frameworks : Chiral (R,R) forms are less stable than racemic mixtures, impacting material applications .
Analytical Methods
Key Research Findings
Synthetic Utility : this compound’s reactivity in elimination and Diels-Alder reactions makes it indispensable for synthesizing complex cyclohexane derivatives .
Structural Diversity : Variations in ester groups (e.g., allyl vs. ethyl) and ring saturation significantly alter physical properties and applications, highlighting the need for targeted design in industrial chemistry .
Biological Activity
Diethyl cyclohexane-1,2-dicarboxylate (also known as DINCH) is a non-phthalate plasticizer that has gained attention due to its favorable toxicological profile compared to traditional phthalates. This compound is primarily used in various industrial applications, including as a plasticizer in consumer products. Understanding its biological activity is crucial for assessing potential health impacts, particularly regarding reproductive health and environmental exposure.
Chemical Structure and Properties
This compound is characterized by its cyclohexane backbone with two ester functional groups. Its chemical formula is , and it exhibits properties typical of dicarboxylate esters, such as low volatility and high thermal stability.
Synthesis and Metabolism
The synthesis of DINCH typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with ethanol. Upon entering biological systems, DINCH undergoes metabolic transformations primarily through hydrolysis and oxidation, leading to the formation of various metabolites such as:
- MINCH : A monoester formed from the hydrolysis of DINCH.
- OH-MINCH : An oxidized derivative.
- MCOCH : A monocarboxy isooctyl ester.
These metabolites can serve as biomarkers for exposure assessment in human studies .
Reproductive Health Studies
Recent studies have highlighted the potential impact of DINCH on reproductive health. A notable study involving women undergoing in vitro fertilization (IVF) examined the relationship between urinary concentrations of DINCH metabolites and markers of ovarian response. The findings suggested that higher levels of certain metabolites were associated with lower estradiol levels and fewer retrieved oocytes, indicating a possible adverse effect on ovarian function .
Environmental Exposure
DINCH has been marketed as a safer alternative to phthalates. However, environmental exposure remains a concern. Research indicates that DINCH metabolites can be detected in human urine, suggesting widespread exposure through consumer products . The urinary concentrations of these metabolites have been correlated with dietary habits and environmental factors, emphasizing the need for ongoing monitoring.
Case Study 1: Human Biomonitoring
A comprehensive biomonitoring study conducted across several European countries assessed the exposure levels of DINCH among children. The study utilized urine samples to measure metabolite concentrations over time, revealing significant exposure patterns that necessitate further investigation into health implications .
Case Study 2: Animal Studies
Animal studies have also been employed to evaluate the effects of DINCH exposure on developmental outcomes. In one study, pregnant rats were exposed to DINCH during gestation, with subsequent evaluations revealing potential disruptions in fetal development markers. This highlights the importance of understanding the compound's effects across different biological systems .
Summary of Findings
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

